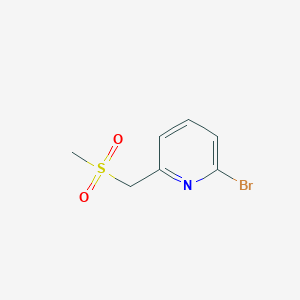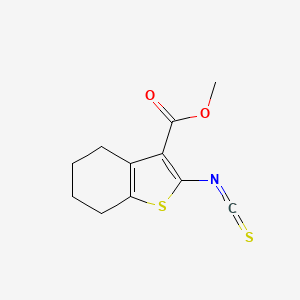
5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
Fluorinated pyridines, such as the one you mentioned, are a class of compounds that have been the subject of much research due to their interesting and unusual physical, chemical and biological properties . They often serve as key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of fluorinated pyridines often involves the Baltz-Schiemann reaction . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of a fluorine atom, which is a strong electron-withdrawing substituent, on the aromatic ring .Chemical Reactions Analysis
Fluorinated pyridines can undergo a variety of chemical reactions. For example, they can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Physical and Chemical Properties Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the fluorine atom imparts unique physicochemical properties to these compounds .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlights the potential for compounds with related structures to serve as bases for developing antimicrobial agents. These synthesized compounds exhibited good to moderate activity, emphasizing the importance of chemical structure modification in enhancing biological activity (Bayrak et al., 2009).
Catalytic Applications
- Palladacycles with indole cores have been designed from bi- and tridentate ligands, showing efficient catalysis for Suzuki–Miyaura coupling and allylation of aldehydes. This demonstrates the utility of indole derivatives in catalysis, potentially applicable to the synthesis and functionalization of complex organic molecules (Singh et al., 2017).
Synthetic Methodology Development
- A novel approach to the synthesis of functional derivatives of 3-(pyridine-4-yl)-1H-indole and related compounds was explored, showcasing the versatility of indole derivatives in accessing a wide range of functional materials, which might include the synthesis or modification of "5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde" (Dotsenko et al., 2018).
Photophysical Studies
- Research on the design and synthesis of novel fluorophores, including studies on aryne-mediated transformations of pyrido[1,2-a]indoles, provides insights into the development of new materials with potential applications in sensing, imaging, and as optical probes. The involvement of fluoroaryl and indole units in these studies underlines the significance of structural components similar to those in the target compound (Moseev et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 5-Fluoro-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is the PB2 subunit of the influenza RNA-dependent RNA polymerase (RdRP) . PB2 is an essential component of the RdRP complex, which is crucial for the replication of the influenza virus .
Mode of Action
The compound interacts with the PB2 subunit, inhibiting its function . This interaction disrupts the activity of the RdRP complex, thereby inhibiting the replication of the influenza virus . The exact binding mode of the compound with PB2 is predicted through molecular docking .
Biochemical Pathways
By targeting the PB2 subunit, the compound affects the influenza viral replication pathway . The inhibition of RdRP prevents the synthesis of viral RNA, thereby disrupting the life cycle of the influenza virus .
Result of Action
The primary result of the compound’s action is the inhibition of influenza virus replication . This leads to a decrease in viral load and potentially the alleviation of influenza symptoms .
Direcciones Futuras
The development of fluorinated chemicals has been steadily increasing due to their high availability, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry . It is expected that many novel applications of fluorinated pyridines will be discovered in the future .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is largely influenced by the electron-withdrawing characteristics of the fluorine atom .
Cellular Effects
Fluoropyridines have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluoropyridines have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Fluoropyridines have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Fluoropyridines have been found to have toxic or adverse effects at high doses .
Metabolic Pathways
Fluoropyridines have been found to interact with various enzymes or cofactors .
Transport and Distribution
Fluoropyridines have been found to interact with various transporters or binding proteins .
Subcellular Localization
Fluoropyridines have been found to be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
5-fluoro-2-pyridin-3-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-10-3-4-13-11(6-10)12(8-18)14(17-13)9-2-1-5-16-7-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMXENKORRRYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


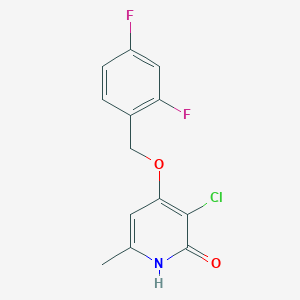
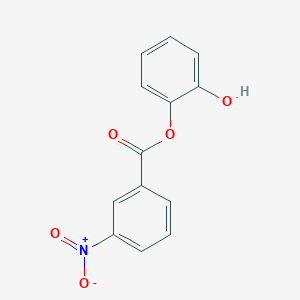
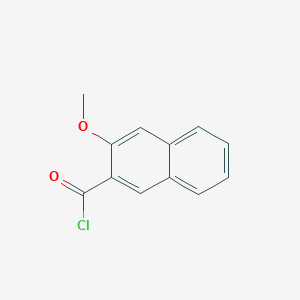
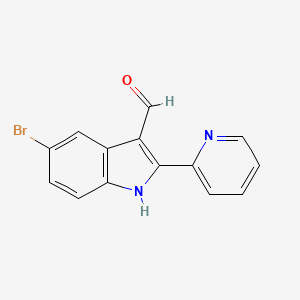
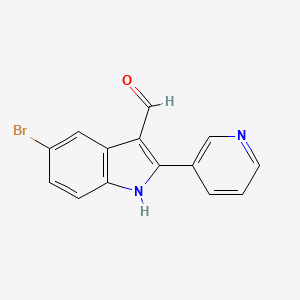
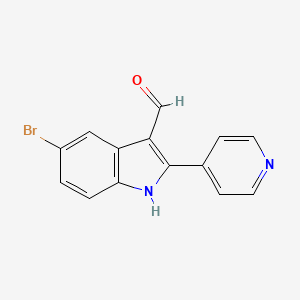
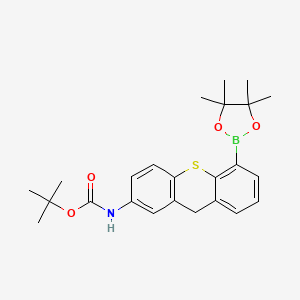
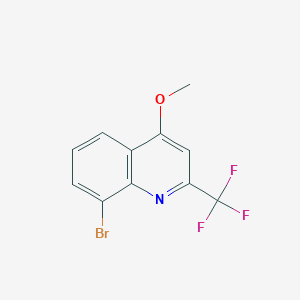
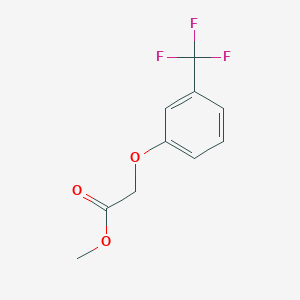
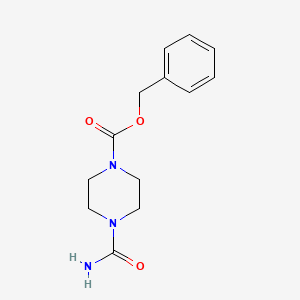
![6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE](/img/structure/B3146051.png)

